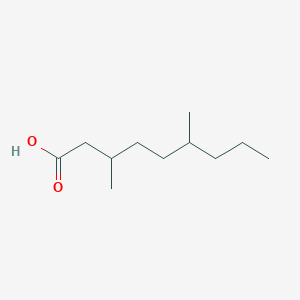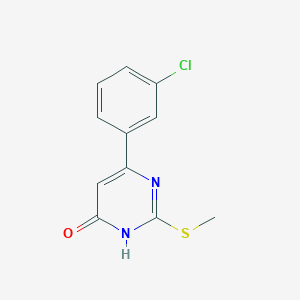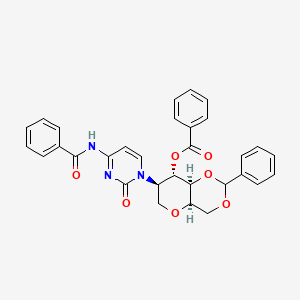![molecular formula C21H18N6O4S B1489668 2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
GW300657Xの合成は、通常、重要な中間体の調製から始まる複数のステップを伴います。正確な合成経路は異なる場合がありますが、一般的には以下が含まれます。
コア構造の形成: このステップでは、一連の縮合反応と環化反応によって、コアとなる分子構造が構築されます。
官能基の修飾: その後のステップでは、化合物の生物活性に不可欠な特定の官能基が導入されます。これには、ハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、高純度と高収率が確保されます。
工業生産方法
工業的な環境では、GW300657Xの生産は、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いてスケールアップされます。これには、多くの場合、以下が含まれます。
バッチ式反応器または連続フロー反応器: 反応パラメータを正確に制御するため。
自動精製システム: 精製プロセスを合理化し、一貫性を確保するため。
化学反応の分析
反応の種類
GW300657Xは、以下を含むさまざまな化学反応を起こすことができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、分子に酸素原子を導入すること。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、酸素原子を除去したり、水素原子を添加したりすること。
置換: 求核試薬または求電子試薬を用いて、ある官能基を別の官能基に置換すること。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化剤、アルキル化剤。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化アナログが生成される場合があります。
科学研究への応用
GW300657Xは、科学研究において幅広い応用があります。
化学: その特性と相互作用を研究するために、分析化学において基準物質として使用されます。
生物学: 細胞シグナル伝達経路において重要な役割を果たす特定のキナーゼの阻害における役割について調査されています。
医学: キナーゼ阻害が有益な疾患、特にその潜在的な治療効果について探求されています。
産業: 新薬の開発や創薬におけるツールとして活用されています。
科学的研究の応用
GW300657X has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and interactions.
Biology: Investigated for its role in inhibiting specific kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in diseases where kinase inhibition is beneficial.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
作用機序
GW300657Xの作用機序には、特定のキナーゼを阻害する能力が含まれます。トキソプラズマ・ゴンドゥーイ・ロプトリーキナーゼ18を阻害することにより、寄生虫が宿主細胞に侵入する能力を阻害します。 さらに、CDK2-サイクリンAに対する中程度の阻害活性は、細胞周期制御に影響を与え、特定の癌細胞で細胞周期停止とアポトーシスを引き起こす可能性があることを示唆しています .
類似の化合物との比較
類似の化合物
GW2580: 異なる標的プロファイルを有する別のキナーゼ阻害剤。
PD0332991: 癌治療に使用される、CDK4/6の選択的阻害剤。
ロスコビチン: 複数のサイクリン依存性キナーゼに対してより広範な活性を有するCDK阻害剤。
GW300657Xの独自性
GW300657Xは、トキソプラズマ・ゴンドゥーイ・ロプトリーキナーゼ18とCDK2-サイクリンAに対する二重の阻害活性により、ユニークです。 この二重作用は、寄生虫感染症や特定の癌の治療における潜在的な治療効果を提供し、寄生虫学と腫瘍学の両方の研究において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
GW2580: Another kinase inhibitor with a different target profile.
PD0332991: A selective inhibitor of CDK4/6, used in cancer therapy.
Roscovitine: A CDK inhibitor with broader activity against multiple cyclin-dependent kinases.
Uniqueness of GW300657X
GW300657X is unique due to its dual inhibitory activity against toxoplasma gondii rhoptry kinase 18 and CDK2-cyclin A. This dual action makes it a valuable tool in both parasitology and oncology research, offering potential therapeutic benefits in treating parasitic infections and certain cancers .
特性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
2-hydroxy-N-(pyridin-4-ylmethyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H18N6O4S/c22-32(30,31)16-4-2-15(3-5-16)26-27-19-17-11-14(1-6-18(17)25-21(19)29)20(28)24-12-13-7-9-23-10-8-13/h1-11,25,29H,12H2,(H,24,28)(H2,22,30,31) |
InChIキー |
IXZMFISRHHRXRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)

![2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1489606.png)

